molecular formula C21H21N3S B11436323 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436323
M. Wt: 347.5 g/mol
InChI Key: XBWYFYDBIICMIS-UHFFFAOYSA-N
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Description

7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst.

The final step involves the introduction of the 7-methyl and N-[4-(propan-2-yl)phenyl] groups. This can be achieved through a Friedel-Crafts alkylation reaction, where the imidazo[1,2-a]pyridine derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is explored for its potential therapeutic properties. Imidazo[1,2-a]pyridine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This specific compound might be investigated for its ability to interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties might make it suitable for applications in electronics, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The thiophene ring and substituted phenyl group might enhance binding affinity or selectivity towards certain targets, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties and use in pharmaceuticals.

    Phenyl-substituted imidazoles: Compounds with similar structural motifs, often explored for their therapeutic potential.

Uniqueness

7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the thiophene ring, imidazo[1,2-a]pyridine core, and substituted phenyl group creates a compound with potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

7-methyl-N-(4-propan-2-ylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3S/c1-14(2)16-4-6-18(7-5-16)22-21-20(17-9-11-25-13-17)23-19-12-15(3)8-10-24(19)21/h4-14,22H,1-3H3

InChI Key

XBWYFYDBIICMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)C(C)C)C4=CSC=C4

Origin of Product

United States

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